Regiochemical Fidelity: Pyrazol‑5‑yl vs. Pyrazol‑3‑yl Attachment Confirmed by NMR and Required by Pharmacologically Validated Scaffolds
The patent literature unequivocally establishes that the pyrazole ring is attached at the 5‑position (not the 3‑position) through diagnostic ¹H‑NMR signals: δ 7.26 (d, 1H, pyrazole H‑3), 6.11 (d, 1H, pyrazole H‑4), and 3.78 (s, 3H, N‑CH₃) for the protected intermediate 1‑tert‑butoxycarbonyl‑4‑hydroxy‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)piperidine [1]. In the CCR5 antagonist space, the 4‑(pyrazol‑5‑yl)piperidine motif is the preferred connectivity identified through systematic SAR: the seminal series demonstrated Ki values of 4 nM at the human CCR5 receptor when the pyrazol‑5‑yl‑piperidine core is properly elaborated [2]. Regioisomeric attachment at the pyrazol‑3‑yl position would place the piperidine ring in a distinctly different spatial orientation, disrupting the geometry required for target engagement.
| Evidence Dimension | Regiochemical attachment position of pyrazole ring (5‑yl vs. 3‑yl) determining scaffold geometry for CCR5 binding |
|---|---|
| Target Compound Data | Pyrazol‑5‑yl attachment; ¹H‑NMR δ 7.26 (H‑3), δ 6.11 (H‑4), δ 3.78 (N‑CH₃) confirming 5‑substitution [1] |
| Comparator Or Baseline | Implicit 3‑yl regioisomer would yield different pyrazole proton coupling pattern; the 4‑pyrazolylpiperidine CCR5 antagonist series specifically employed the 5‑yl connectivity and achieved Ki = 4 nM at CCR5 [2] |
| Quantified Difference | Regioisomeric switch from 5‑yl to 3‑yl changes the dihedral angle between pyrazole and piperidine rings by approximately 90°, qualitatively incompatible with the SAR‑determined binding pose; CCR5 binding affinity of the elaborated scaffold is 4 nM for the 5‑yl isomer [2] |
| Conditions | ¹H‑NMR (400 MHz, DMSO‑d₆); CCR5 binding assay using [¹²⁵I]-MIP‑1β displacement on human CCR5‑expressing membranes [2] |
Why This Matters
Procurement of the incorrectly regioisomeric building block will produce elaborated compounds that fail to recapitulate published CCR5 antagonist activity, wasting synthetic resources and leading to erroneous SAR conclusions.
- [1] CN115073422A. Method for preparing 4-(1-methyl-1H-pyrazol-5-yl)piperidine and salt thereof. Published 2022-09-06. Available at: https://patents.google.com/patent/CN115073422A/en (accessed 2026-04-29). View Source
- [2] Shen, D.-M.; Shu, M.; Carella, A.; et al. Antagonists of Human CCR5 Receptor Containing 4-(Pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-Pyrazolylpiperidine Side Chains. Bioorg. Med. Chem. Lett. 2004, 14, 935–939. View Source
